molecular formula C13H15FO2 B12071077 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester

Cat. No.: B12071077
M. Wt: 222.25 g/mol
InChI Key: IHNJARMIAGNGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions are replaced by a fluorine atom and a vinyl group, respectively The tert-butyl ester group is attached to the carboxyl group of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester typically involves the esterification of 3-Fluoro-5-vinyl-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

3-Fluoro-5-vinyl-benzoic acid+tert-butyl alcoholacid catalyst3-Fluoro-5-vinyl-benzoic acid tert-butyl ester+water\text{3-Fluoro-5-vinyl-benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-Fluoro-5-vinyl-benzoic acid+tert-butyl alcoholacid catalyst​3-Fluoro-5-vinyl-benzoic acid tert-butyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-5-vinyl-benzoic acid or 3-Fluoro-5-vinyl-benzaldehyde.

    Reduction: Formation of 3-Fluoro-5-vinyl-benzyl alcohol.

    Substitution: Formation of substituted derivatives, such as 3-Amino-5-vinyl-benzoic acid tert-butyl ester.

Scientific Research Applications

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester exerts its effects depends on the specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-benzoic acid tert-butyl ester: Lacks the vinyl group, resulting in different reactivity and applications.

    5-Vinyl-benzoic acid tert-butyl ester:

    3-Chloro-5-vinyl-benzoic acid tert-butyl ester: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester is unique due to the presence of both the fluorine atom and the vinyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

tert-butyl 3-ethenyl-5-fluorobenzoate

InChI

InChI=1S/C13H15FO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3

InChI Key

IHNJARMIAGNGDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.